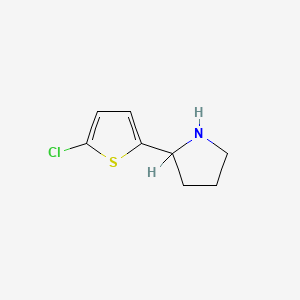

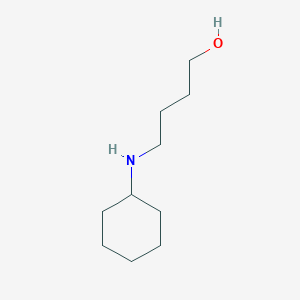

![molecular formula C15H24N2O B1351572 [1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 626217-82-1](/img/structure/B1351572.png)

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine, or 4-MEPMA, is an organic compound that is used in a variety of scientific research applications. It is a versatile substance that has been used in a range of experiments and studies, from drug discovery to biochemistry and physiology. This article will discuss the synthesis method of 4-MEPMA, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the possible future directions for research.

Scientific Research Applications

Chemistry and Pharmacokinetics

- Bilastine is a new generation antihistamine used to relieve symptoms of hay fever, chronic urticaria, and other forms of allergic rhinitis. It demonstrates a longer duration of action due to potent binding affinity to the H1 receptor. This review summarizes properties, characteristics, chemistry, and analytical methods used for estimation of Bilastine from different scientific articles, providing insights into novel, effective, economical, and safe analytical methodologies for routine quality control analysis, bioavailability, and bioequivalence studies (Sharma et al., 2021).

Pharmacodynamics

- Dopamine D2 Receptor Ligands play a crucial role in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2R affinity comprises aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review provides a comprehensive overview of the therapeutic potential of D2R modulators in the treatment of these disorders, focusing on the structure, function, and pharmacology of novel D2R ligands developed in the last decade (Jůza et al., 2022).

Nucleophilic Aromatic Substitution

- The reaction of piperidine with dinitrobenzenes provides a clear example of nucleophilic aromatic substitution, forming compounds like 2,4-dinitro-1-piperidinobenzene in quantitative yield. This process, which involves rapid expulsion of the nitro-group from the intermediate, is reviewed along with the recent literature on nucleophilic aromatic substitution of the nitro-group (Pietra & Vitali, 1972).

Analytical Methodologies

- Analytical Techniques for Quantification : The heterocyclic aromatic amine, PhIP, and its phase I and II metabolites in biological matrices, foodstuff, and beverages are reviewed. Liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet or fluorescence detection) were mostly applied. This review underlines the importance of quantitative and qualitative analysis in studying the biological effects and inter- and intra-individual exposures of PhIP and its metabolites (Teunissen et al., 2010).

Mutagenicity and Carcinogenicity

- Mutagenicity of Benzidine Analogues : The review emphasizes the mutagenicity of benzidine analogues and benzidine-based dyes, primarily focusing on the Salmonella/microsome mutagenicity assay. Most carcinogenic benzidine analogues are mutagenic, playing a central role in their carcinogenesis due to metabolism to electrophiles that interact with DNA (Chung et al., 2006).

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-12(13-4-6-15(18-3)7-5-13)16-14-8-10-17(2)11-9-14/h4-7,12,14,16H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEYLXKJXCYVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC2CCN(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)